molecular formula C13H8Cl2FNO B5409744 2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide

2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide

Cat. No.: B5409744
M. Wt: 284.11 g/mol
InChI Key: MGAXIXCPQIDKBV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide is an organic compound with the molecular formula C13H8Cl2FNO. This compound is characterized by the presence of chloro, fluoro, and amide functional groups, making it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and may involve various types of chemical bonds .

Cellular Effects

It’s possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 2-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of nitro or sulfoxide compounds.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-10-3-1-2-4-12(10)17-13(18)9-6-5-8(16)7-11(9)15/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXIXCPQIDKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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